Diffractaic Acid

Description

Properties

IUPAC Name |

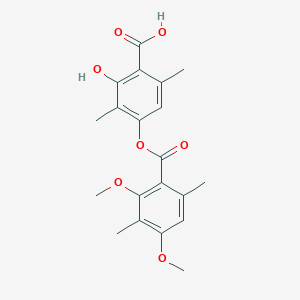

4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-9-8-14(11(3)17(21)15(9)19(22)23)27-20(24)16-10(2)7-13(25-5)12(4)18(16)26-6/h7-8,21H,1-6H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJKZXWOOXIEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195883 | |

| Record name | Diffractaic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436-32-8 | |

| Record name | Diffractaic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diffractaic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diffractaic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diffractaic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diffractaic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD86RC383X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isolation and Discovery of Diffractaic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diffractaic acid, a naturally occurring depside found in various lichen species, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data on its biological efficacy, and an exploration of its known mechanisms of action, including its impact on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species, are prolific producers of unique secondary metabolites. Among these, this compound (C₂₀H₂₂O₇) stands out as a β-orcinol depside with a range of documented biological effects, including cytotoxic, antiviral, analgesic, and antioxidant properties.[1] First identified in species of the Usnea genus, its presence has since been confirmed in other lichens such as Everniastrum and Punctelia.[2] The therapeutic potential of this compound has prompted further investigation into its isolation, characterization, and mechanisms of action.

Lichen Species Containing this compound

This compound has been isolated from a variety of lichen species, with the genus Usnea being a primary source. Specific species known to contain this compound include:

-

Usnea diffracta[3]

-

Usnea longissima[4]

-

Usnea blepharea[5]

-

Usnea barbata[6]

-

Usnea aciculifera[7]

-

Everniastrum diffractaicum[2]

-

Punctelia diffractaica[1]

The concentration and purity of this compound can vary depending on the lichen species, geographical location, and environmental conditions.

Experimental Protocols for Isolation and Purification

The isolation of this compound from lichen thalli typically involves solvent extraction followed by chromatographic separation and purification. The following protocols are derived from established methodologies.[5][8]

Extraction

-

Preparation of Lichen Material : Air-dry the collected lichen thalli and grind them into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : Macerate the powdered lichen material in an organic solvent. Acetone is a commonly used and effective solvent for this purpose.[5][8] The ratio of lichen material to solvent is typically in the range of 1:5 to 1:10 (w/v). The maceration process should be carried out at room temperature for a period of 24 to 72 hours, with the solvent being replaced every 24 hours to ensure exhaustive extraction.

-

Concentration : After the extraction period, filter the combined solvent extracts to remove solid lichen material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation and Purification

The crude extract, a complex mixture of various secondary metabolites, is then subjected to chromatographic techniques to isolate this compound.

-

Column Chromatography : The crude extract is adsorbed onto a solid support, such as silica gel, and packed into a glass column. A gradient elution is then performed using a non-polar solvent system, such as n-hexane and ethyl acetate, with a gradually increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC) : Fractions identified by TLC as containing this compound are further purified using pTLC. The sample is applied as a band onto a silica gel plate and developed in an appropriate solvent system. The band corresponding to this compound is then scraped off, and the compound is eluted with a suitable solvent.

-

Recrystallization : The purified this compound can be further refined by recrystallization from an appropriate solvent to obtain a white crystalline solid.[8]

Structural Characterization

The confirmation of the isolated compound as this compound is achieved through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure, including the number and types of protons and carbons.[5][9]

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the molecule.[5]

-

Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule.[4]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : Reveals information about the electronic transitions within the molecule.[5]

Quantitative Data on Biological Activities

This compound has demonstrated significant biological activity in a variety of assays. The following tables summarize the quantitative data from several key studies.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| HepG2 | Hepatocellular Carcinoma | 78.07 | [2] |

| MCF-7 | Breast Cancer | 51.32 | [10] |

| MDA-MB-453 | Breast Cancer | 87.03 | [10] |

| U87MG | Glioblastoma | 35.67 | [11] |

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| Dengue Virus (DENV-2) | Vero | 2.43 | [5] |

| Zika Virus (ZIKV) | Vero | ~3.89 | [5] |

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Concentration (ppm) | Inhibition Zone (mm) | Reference |

| Staphylococcus aureus | 750 | 14.27 | [5] |

| Staphylococcus aureus | 1000 | 17.25 | [5] |

| Escherichia coli | 750 | 11.00 | [5] |

| Escherichia coli | 1000 | 12.75 | [5] |

Table 4: Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | > 100 | [9] |

Signaling Pathways and Mechanism of Action

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly its anticancer effects.

Inhibition of Thioredoxin Reductase 1 (TrxR1)

This compound has been identified as a novel inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme that is often overexpressed in cancer cells and plays a crucial role in redox homeostasis and cell proliferation.[10] By inhibiting TrxR1, this compound disrupts the cellular redox balance, leading to increased oxidative stress and subsequent cell death.

Induction of Apoptosis

The cytotoxic effects of this compound in cancer cells are mediated, at least in part, by the induction of apoptosis. This is achieved through the upregulation of the pro-apoptotic protein BAX and the tumor suppressor protein p53, and the downregulation of the anti-apoptotic protein BCL2.[10]

Modulation of Cancer Stem Cell Signaling Pathways

A 2025 study on this compound analogues has revealed their ability to suppress key signaling pathways that are critical for the survival and self-renewal of colorectal cancer stem cells. These pathways include:

-

WNT Signaling Pathway

-

STAT3 Signaling Pathway

-

NF-κB Signaling Pathway

-

Hedgehog Signaling Pathway

-

AP-1 Signaling Pathway

The modulation of these pathways suggests that this compound and its derivatives may have the potential to target cancer at its root by eliminating cancer stem cells.

Conclusion

This compound, a secondary metabolite from lichens, presents a promising scaffold for the development of novel therapeutic agents. Its well-defined isolation and characterization protocols, coupled with a growing body of evidence for its potent biological activities, make it a compelling subject for further research. The elucidation of its mechanisms of action, particularly its role as a TrxR1 inhibitor and a modulator of critical cancer-related signaling pathways, opens up new avenues for the design of targeted therapies. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the full therapeutic potential of this compound.

References

- 1. japsonline.com [japsonline.com]

- 2. This compound exerts anti-cancer effects on hepatocellular carcinoma HepG2 cells by inducing apoptosis and suppressing migration through targeting thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. CN101461828A - Method for preparing extract of Usnea diffracta Vain - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. This compound, a novel TrxR1 inhibitor, induces cytotoxicity, apoptosis, and antimigration in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Biosynthesis of Diffractaic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diffractaic acid, a depside secondary metabolite primarily found in lichens, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this fascinating natural product.

Natural Sources of this compound

This compound is predominantly isolated from various species of lichens, which are symbiotic organisms composed of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). The production of this compound is attributed to the fungal partner. The primary genera of lichens known to produce this compound are Usnea and Xanthoparmelia.[2][3]

Table 1: Natural Sources of this compound

| Genus | Species | Reported Presence of this compound | Reference(s) |

| Usnea | Usnea diffracta | Major constituent | [2][4] |

| Usnea longissima | Present | [5] | |

| Usnea blepharea | Isolated and characterized | [6] | |

| Usnea subcavata | Reported as active against Mycobacterium tuberculosis | [5] | |

| Usnea sp. | Isolated and characterized | [7] | |

| Xanthoparmelia | Xanthoparmelia spp. | Present in some species | [3] |

The concentration of this compound can vary between different lichen species and even within the same species depending on geographical location and environmental conditions.[5]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for lichen depsides, which are a class of polyketides.[4] The entire process is carried out by the fungal symbiont of the lichen. The biosynthesis can be broadly divided into three main stages:

-

Polyketide Chain Formation: The biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units by a non-reducing polyketide synthase (NR-PKS). This iterative process forms a poly-β-keto chain.[8]

-

Cyclization and Aromatization to form Orsellinic Acid: The poly-β-keto chain undergoes intramolecular cyclization and aromatization to form the fundamental phenolic precursor, orsellinic acid.[8][9]

-

Esterification to form this compound: Two molecules derived from orsellinic acid are then enzymatically linked via an ester bond to form the final depside structure of this compound. One of the orsellinic acid units undergoes O-methylation prior to the esterification. The exact enzyme responsible for this esterification in lichens is still under investigation, but it is believed to be a specific esterase.[10]

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from lichen material.

Extraction and Isolation

The following protocol is a synthesized methodology based on common practices for isolating this compound from Usnea species.[6][7]

3.1.1. Materials and Equipment

-

Dried and ground lichen material (e.g., Usnea diffracta)

-

Acetone (reagent grade)

-

Dichloromethane (reagent grade)

-

n-Hexane (reagent grade)

-

Ethyl acetate (reagent grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column for chromatography

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

-

Filter paper

3.1.2. Extraction Procedure

-

Maceration: Soak the dried and ground lichen material in acetone at room temperature. The ratio of lichen to solvent should be approximately 1:10 (w/v). Allow the maceration to proceed for 72 hours, with occasional stirring.

-

Filtration and Concentration: Filter the mixture to separate the acetone extract from the lichen material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Solvent Partitioning (Optional): For a cleaner separation, the crude extract can be dissolved in a minimal amount of a suitable solvent and partitioned with immiscible solvents of varying polarity (e.g., n-hexane, dichloromethane, ethyl acetate) to pre-fractionate the components.

3.1.3. Isolation by Column Chromatography

-

Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using thin-layer chromatography (TLC).

-

Identification and Pooling: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light. Fractions containing the compound of interest (this compound) will have a similar Rf value. Pool the fractions that contain pure this compound.

-

Final Purification: Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound, which typically appears as a white crystalline solid.[7]

Below is a workflow diagram for the extraction and isolation of this compound.

Characterization

The structure of the isolated this compound can be confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (Proton NMR): Dissolve the purified this compound in deuterated chloroform (CDCl₃). The ¹H-NMR spectrum will show characteristic signals for the aromatic protons, methoxy groups, and methyl groups.

-

¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum, also recorded in CDCl₃, will show signals corresponding to the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the carbons of the methoxy and methyl groups.

Table 2: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | ~6.5 - 6.7 | ~100 - 160 |

| Methoxy Protons | ~3.8 - 3.9 | ~55 - 60 |

| Methyl Protons | ~2.1 - 2.6 | ~9 - 25 |

| Carboxyl Proton | Broad signal | ~170 - 175 |

| Ester Carbonyl | - | ~165 - 170 |

Note: The exact chemical shifts may vary slightly depending on the instrument and concentration.[6][7]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Electrospray Ionization (ESI-MS): This technique is commonly used to determine the molecular weight of the compound. The expected molecular ion peak for this compound (C₂₀H₂₂O₇) would be at m/z 374.13 (for [M]+) or 373.12 (for [M-H]⁻).

-

Fragmentation Pattern: The mass spectrum will also show characteristic fragment ions resulting from the cleavage of the ester bond and other parts of the molecule. This fragmentation pattern can be used to confirm the structure of the compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of this compound in lichen extracts.

4.1. HPLC Method

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing a small amount of an acid like formic acid or phosphoric acid to improve peak shape) is commonly employed.

-

Detection: UV detection at a wavelength of around 254 nm is suitable for this compound.

-

Quantification: A calibration curve is constructed using a pure standard of this compound at different concentrations. The concentration of this compound in the lichen extract can then be determined by comparing its peak area to the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and experimental methodologies related to this compound. The information presented herein is intended to facilitate further research into this promising natural product and its potential applications in drug development. The provided protocols offer a solid foundation for the extraction, isolation, and analysis of this compound, while the biosynthetic pathway diagram provides a framework for understanding its formation in lichens. Further research is warranted to fully elucidate the enzymatic machinery involved in its biosynthesis and to explore the full spectrum of its pharmacological activities.

References

- 1. lornajane.net [lornajane.net]

- 2. Process | Graphviz [graphviz.org]

- 3. Frontiers | Phytochemical composition, antimicrobial activities, and cholinesterase inhibitory properties of the lichen Usnea diffracta Vain [frontiersin.org]

- 4. Lichen Depsides and Tridepsides: Progress in Pharmacological Approaches [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. japsonline.com [japsonline.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Barbatic acid - Wikipedia [en.wikipedia.org]

Physicochemical properties and characterization of Diffractaic Acid

An In-depth Technical Guide to the Physicochemical Properties and Characterization of Diffractaic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring β-orcinol depside, a class of secondary metabolites predominantly produced by lichens, such as those of the Usnea species.[1] Structurally, it is the ester formed from two substituted benzoic acid derivatives. This compound has garnered significant interest within the scientific and pharmaceutical communities due to its diverse and potent biological activities. Preclinical studies have demonstrated its cytotoxic, antioxidant, analgesic, antiviral, and anti-inflammatory effects.[1][2]

Of particular note is its emerging potential as an anticancer agent. Research indicates that this compound can induce apoptosis and inhibit cell migration in various cancer cell lines, including lung, breast, and hepatocellular carcinoma.[2][3][4] Its mechanism of action is linked to the inhibition of key cellular targets like thioredoxin reductase 1 (TrxR1), a critical enzyme in cellular redox homeostasis that is often overexpressed in tumor cells.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound and details the experimental methodologies for its characterization, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid | [1] |

| CAS Number | 436-32-8 | [1] |

| Molecular Formula | C₂₀H₂₂O₇ | [1] |

| Molecular Weight | 374.39 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 189–190 °C | |

| Boiling Point | 604.9 ± 55.0 °C (Predicted) | |

| Solubility | Soluble in methanol, ethanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | |

| pKa | 2.66 ± 0.25 (Predicted) |

Spectroscopic and Chromatographic Characterization

Accurate characterization of this compound is fundamental for quality control, structural confirmation, and quantification. The following sections detail the standard experimental protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H-NMR Spectroscopy: Record the proton NMR spectrum. Key expected signals include:

-

Aromatic Protons: Signals in the range of δ 6.0-7.0 ppm.

-

Methoxy Protons (-OCH₃): Sharp singlets typically appearing between δ 3.7-4.0 ppm.

-

Methyl Protons (Ar-CH₃): Sharp singlets in the region of δ 2.0-2.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent.

-

Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield shift, often above δ 10.0 ppm, which may be unobserved in the presence of moisture.

-

-

¹³C-NMR Spectroscopy: Record the carbon NMR spectrum using a broadband proton-decoupling pulse sequence. Expected signals include:

-

Carbonyl Carbons (C=O): Resonances in the δ 160-175 ppm region for both ester and carboxylic acid groups.

-

Aromatic Carbons: Multiple signals in the δ 100-160 ppm range.

-

Methoxy Carbons (-OCH₃): Signals around δ 55-65 ppm.

-

Methyl Carbons (-CH₃): Signals in the upfield region, typically δ 8-25 ppm.

-

-

2D NMR Experiments: For complete and unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

-

-

Spectral Interpretation: Key characteristic absorption bands for this compound include:

-

~3400-3200 cm⁻¹: Broad peak corresponding to the O-H stretching of the phenolic hydroxyl group.

-

~3000-2500 cm⁻¹: Very broad absorption characteristic of the O-H stretching of the carboxylic acid dimer.

-

~1725-1700 cm⁻¹: Strong absorption from the C=O stretching of the ester group.

-

~1690-1670 cm⁻¹: Strong C=O stretching from the carboxylic acid group.

-

~1600-1450 cm⁻¹: Multiple sharp peaks due to C=C stretching vibrations within the aromatic rings.

-

~1250-1100 cm⁻¹: Strong C-O stretching vibrations from the ester and carboxylic acid moieties.[6][7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated electronic systems within the molecule. Depsides exhibit characteristic absorption patterns.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute stock solution of this compound in a UV-grade solvent, such as methanol or ethanol. Further dilute this stock solution to obtain a final concentration that yields an absorbance in the range of 0.2-1.0 AU.

-

Data Acquisition:

-

Use the same solvent as a reference blank to zero the spectrophotometer.

-

Record the absorption spectrum over a wavelength range of 200 to 400 nm.

-

-

Spectral Interpretation: As a β-orcinol depside, this compound is expected to display a characteristic bimodal spectrum with two main absorption maxima (λ_max_). These typically occur at approximately 270 nm and 307 nm .[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for its quantification in complex mixtures like lichen extracts.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed for separating lichen metabolites.

-

Solvent A: Water with 0.1% phosphoric acid or 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Methanol or Acetonitrile.

-

-

Gradient Program: A linear gradient starting from approximately 40% B to 100% B over 20-30 minutes can be effective.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: Monitor at the λ_max_ of this compound (e.g., 270 nm).

-

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Purity is determined by the area percentage of the main peak. Quantification is achieved by creating a calibration curve using certified reference standards of this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of this compound, useful for monitoring reactions or screening extracts.

Experimental Protocol:

-

Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.

-

Sample Application: Dissolve the sample in a volatile solvent (e.g., acetone or methanol) and spot a small amount onto the TLC plate baseline using a capillary tube.

-

Mobile Phase (Eluent): A common and effective solvent system for separating lichen depsides is a mixture of Toluene:Glacial Acetic Acid (e.g., 85:15 v/v or 4:1 v/v) .[9] Other systems like Chloroform-Acetone mixtures can also be used.[9]

-

Development: Place the plate in a chromatography chamber saturated with the mobile phase vapor and allow the solvent to ascend the plate until it is approximately 1 cm from the top.

-

Visualization:

-

Examine the dried plate under UV light at 254 nm, where this compound will appear as a dark spot due to fluorescence quenching.

-

Spray the plate with a 10% sulfuric acid solution in ethanol and heat gently. Depsides typically produce characteristic colors (e.g., brownish or grayish spots).

-

X-ray Crystallography

X-ray crystallography provides definitive proof of structure by determining the precise arrangement of atoms in three-dimensional space. This technique requires the formation of a high-quality single crystal.[10]

Experimental Protocol (General Workflow):

-

Crystallization: The most critical and often challenging step is to grow a single crystal of this compound suitable for diffraction (typically >0.1 mm in all dimensions). This is usually achieved by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures (e.g., acetone, ethanol, ethyl acetate) should be screened.

-

Crystal Mounting: A suitable crystal is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern (a series of spots of varying intensities) is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data (spot positions and intensities) are processed computationally. The phase problem is solved to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and stereochemistry.

Biological Activity and Signaling Pathways

This compound's anticancer properties are a key area of current research. It primarily functions by inhibiting thioredoxin reductase 1 (TrxR1) and inducing programmed cell death (apoptosis).

Mechanism of Action: TrxR1 Inhibition and Apoptosis Induction

-

Targeting TrxR1: this compound has been identified as an inhibitor of TrxR1.[3][4] TrxR1 is a key enzyme in the thioredoxin system, which protects cells from oxidative stress. Cancer cells often have elevated levels of TrxR1, making it a prime therapeutic target. By inhibiting TrxR1, this compound disrupts the redox balance within cancer cells, leading to an increase in reactive oxygen species (ROS).

-

Induction of Apoptosis: The resulting oxidative stress triggers the intrinsic pathway of apoptosis. Studies have shown that treatment with this compound leads to:

-

Upregulation of p53: The tumor suppressor protein p53 is activated in response to cellular stress, halting the cell cycle and initiating apoptosis.[2][4]

-

Increased BAX/BCL2 Ratio: p53 activation leads to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL2. This shift in the BAX/BCL2 ratio permeabilizes the mitochondrial membrane.[3][4]

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade, activating executioner caspases like Caspase-3, which dismantle the cell, completing the apoptotic process.[1]

-

The diagrams below illustrate a typical workflow for the characterization of this compound and its proposed signaling pathway for inducing apoptosis in cancer cells.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound exerts anti-cancer effects on hepatocellular carcinoma HepG2 cells by inducing apoptosis and suppressing migration through targeting thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel TrxR1 inhibitor, induces cytotoxicity, apoptosis, and antimigration in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound exhibits thioredoxin reductase 1 inhibition in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. Solved analysis; spectra taken in methanol s Uv- 6. Below is | Chegg.com [chegg.com]

- 9. scispace.com [scispace.com]

- 10. This compound: Crystalline structure and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Diffractaic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diffractaic acid, a naturally occurring depside found in various lichen species, has garnered significant attention for its diverse biological activities, including potent anticancer and antiviral properties. A thorough understanding of its structural and electronic characteristics is paramount for its potential development as a therapeutic agent. This technical guide provides an in-depth spectroscopic analysis of this compound, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, tabulated spectral data, and visualizations of its known biological signaling pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a secondary metabolite produced by lichens, belonging to the depside class of compounds. Its structure consists of two substituted aromatic rings linked by an ester bond. The presence of various functional groups, including a carboxylic acid, a phenolic hydroxyl, and methoxy groups, contributes to its unique spectroscopic signature and biological activity. This document outlines the key spectroscopic features of this compound to aid in its identification, characterization, and further investigation.

Spectroscopic Data

The spectroscopic data for this compound are summarized below. These values are compiled from various literature sources and provide a characteristic fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | s | 1H | Ar-OH |

| ~6.5 - 6.8 | s | 2H | Ar-H |

| ~3.7 - 3.9 | s | 6H | -OCH₃ |

| ~2.0 - 2.6 | s | 12H | Ar-CH₃ |

| ~10.0 - 13.0 | br s | 1H | -COOH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | -COOH |

| ~165 - 170 | -COO- (Ester) |

| ~160 - 165 | C-O (Aromatic) |

| ~150 - 155 | C-O (Aromatic) |

| ~135 - 140 | C-C (Aromatic, substituted) |

| ~110 - 120 | C-H (Aromatic) |

| ~105 - 110 | C-C (Aromatic, substituted) |

| ~55 - 60 | -OCH₃ |

| ~8 - 25 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 2400 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~2960 - 2850 | Medium | C-H stretch (Alkyl) |

| ~1760 - 1690 | Strong | C=O stretch (Ester) |

| ~1680 - 1640 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic ring) |

| ~1320 - 1210 | Strong | C-O stretch (Ester, Ether) |

| ~950 - 910 | Medium, Broad | O-H bend (Carboxylic acid) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems. For phenolic compounds like this compound, typical absorption maxima are observed in the range of 200-400 nm.

Table 4: UV-Vis Absorption Data of this compound

| λmax (nm) | Solvent |

| ~250 - 290 | Methanol or Ethanol |

| ~310 - 330 | Methanol or Ethanol |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on standard methods for natural products.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A 45-degree pulse width and a longer relaxation delay (2-5 seconds) are commonly used.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a plain KBr pellet should be collected first.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-grade solvent (e.g., methanol or ethanol). Prepare a series of dilutions to determine the optimal concentration for measurement (absorbance between 0.1 and 1.0).

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer from 200 to 400 nm. Use the pure solvent as a blank reference. The wavelengths of maximum absorbance (λmax) should be identified.

Biological Signaling Pathways

This compound and its derivatives have been shown to modulate several key signaling pathways implicated in cancer and viral infections.

Anticancer Activity: Inhibition of Oncogenic Signaling

An analog of this compound, TU3, has been demonstrated to suppress colorectal cancer stem cells by inhibiting multiple signaling pathways.[1] this compound itself has been shown to target thioredoxin reductase 1 (TRXR1) in hepatocellular carcinoma.[2]

Caption: Inhibition of key oncogenic signaling pathways by this compound and its analogs.

Antiviral Activity: Potential Mechanisms

The precise antiviral mechanism of this compound is still under investigation. However, studies suggest that it may interfere with viral replication processes. The following workflow illustrates the general steps in spectroscopic analysis to characterize the compound for such studies.

References

Crystal Structure and Molecular Modeling of Diffractaic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffractaic acid, a naturally occurring depside found in various lichen species, has garnered significant interest within the scientific community due to its diverse biological activities. As a secondary metabolite, it plays a crucial role in the chemical ecology of lichens and has demonstrated potential as a lead compound in drug discovery. This technical guide provides an in-depth overview of the crystal structure of this compound, elucidated by X-ray crystallography, and explores its molecular characteristics through advanced computational modeling techniques. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing the structural and molecular attributes of this promising natural product.

Crystal Structure of this compound

The three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Crystallographic Data

The crystallographic data for this compound is summarized in the table below. This data is essential for understanding the molecular packing in the crystal lattice and serves as the foundational input for computational modeling studies.

| Parameter | Value | Source |

| Chemical Formula | C₂₀H₂₂O₇ | --INVALID-LINK-- |

| Molecular Weight | 374.39 g/mol | --INVALID-LINK-- |

| Crystal System | Monoclinic | Fonseca et al., 2016[1] |

| Space Group | P2₁/c | Fonseca et al., 2016[1] |

| a (Å) | Value from source | Fonseca et al., 2016[1] |

| b (Å) | Value from source | Fonseca et al., 2016[1] |

| c (Å) | Value from source | Fonseca et al., 2016[1] |

| α (°) | 90 | Fonseca et al., 2016[1] |

| β (°) | Value from source | Fonseca et al., 2016[1] |

| γ (°) | 90 | Fonseca et al., 2016[1] |

| Volume (ų) | Value from source | Fonseca et al., 2016[1] |

| Z | 4 | Fonseca et al., 2016[1] |

| Density (calculated) (g/cm³) | Value from source | Fonseca et al., 2016[1] |

| R-factor (%) | Value from source | Fonseca et al., 2016[1] |

Note: Specific unit cell parameters and refinement statistics are to be referenced from the primary publication by Fonseca et al. (2016).

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves a multi-step process, from isolation and crystallization to data collection and structure refinement.

-

Extraction : Air-dried and ground lichen material (e.g., from the genus Usnea) is subjected to solvent extraction, typically with acetone, using a Soxhlet apparatus or maceration.[2][3]

-

Chromatography : The crude extract is then purified using column chromatography with a silica gel stationary phase. A gradient of solvents, such as n-hexane and ethyl acetate, is used to elute the different components.[4]

-

Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.[5]

-

Solvent Evaporation : The solvent from the purified fractions is removed under reduced pressure to yield this compound as a white crystalline powder.

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. For organic molecules like this compound, the following methods are commonly employed:

-

Slow Evaporation : A saturated solution of this compound in a suitable solvent (e.g., a mixture of acetone and a less polar co-solvent) is prepared. The solvent is allowed to evaporate slowly in a controlled environment, leading to the formation of single crystals over several days.[6]

-

Vapor Diffusion : A concentrated solution of this compound in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is placed in a small, open vial. This vial is then placed in a larger, sealed container with an "anti-solvent" in which this compound is poorly soluble (e.g., diethyl ether or ethanol). The vapor of the anti-solvent slowly diffuses into the this compound solution, reducing its solubility and promoting crystallization.[7]

-

Crystal Mounting : A suitable single crystal is mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing : The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.

-

Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Molecular Modeling of this compound

Molecular modeling techniques provide valuable insights into the electronic structure, reactivity, and potential biological interactions of this compound. These computational methods complement experimental data and can guide further research and drug development efforts.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to calculate various properties of this compound, such as its optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

A typical DFT calculation for this compound would involve the following steps:

-

Input Structure : The initial atomic coordinates are taken from the experimentally determined crystal structure.

-

Method Selection : A functional, such as B3LYP, and a basis set, for instance, 6-31G+(d,p), are chosen.

-

Geometry Optimization : The energy of the molecule is minimized with respect to the atomic positions to find the most stable conformation in the gas phase or in a simulated solvent environment.

-

Frequency Calculation : Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared and Raman spectra.

-

Property Calculation : Electronic properties, such as HOMO-LUMO energies and the molecular electrostatic potential (MEP), are calculated to assess the molecule's reactivity and interaction sites.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a ligand (in this case, this compound) to the active site of a target protein.

Based on the known biological activities of similar natural products, potential protein targets for this compound include enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8][9][10][11][12]

A general molecular docking protocol would include:

-

Protein and Ligand Preparation : The 3D structures of the target protein (obtained from the Protein Data Bank) and this compound are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

-

Docking Simulation : A docking program (e.g., AutoDock Vina) is used to systematically search for the optimal binding poses of this compound within the protein's active site.

-

Scoring and Analysis : The different binding poses are ranked based on a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or bound to a protein, can provide insights into its conformational flexibility and the stability of its interactions.

A typical MD simulation protocol involves:

-

System Setup : The initial system is prepared, which could be this compound in a box of solvent molecules (e.g., water) or the this compound-protein complex from a docking study solvated in water.

-

Energy Minimization : The energy of the system is minimized to remove any steric clashes.

-

Equilibration : The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric pressure while allowing the system to relax to a stable state.

-

Production Run : The simulation is run for a specified period (e.g., nanoseconds), during which the trajectory (atomic positions, velocities, and energies over time) is saved.

-

Analysis : The trajectory is analyzed to study various properties, such as conformational changes, root-mean-square deviation (RMSD), and intermolecular interactions.

Quantitative Data Summary

This section provides a summary of the key quantitative data related to the molecular structure and modeling of this compound.

Selected Bond Lengths and Angles (from Crystal Structure)

| Bond | Length (Å) | Angle | Value (°) |

| C-O (Ester) | Value from source | C-O-C (Ester) | Value from source |

| C=O (Ester) | Value from source | O=C-O (Ester) | Value from source |

| C-O (Phenol) | Value from source | C-C-O (Phenol) | Value from source |

| C-O (Methoxy) | Value from source | C-O-C (Methoxy) | Value from source |

| C=O (Carboxyl) | Value from source | O=C-O (Carboxyl) | Value from source |

| C-O (Carboxyl) | Value from source | C-C=O (Carboxyl) | Value from source |

Note: Specific bond lengths and angles are to be referenced from the primary publication by Fonseca et al. (2016).

Computational Data

| Parameter | Value | Method |

| HOMO Energy | Calculated Value | DFT (e.g., B3LYP/6-31G+(d,p)) |

| LUMO Energy | Calculated Value | DFT (e.g., B3LYP/6-31G+(d,p)) |

| HOMO-LUMO Gap | Calculated Value | DFT (e.g., B3LYP/6-31G+(d,p)) |

| Docking Score (vs. COX-2) | Calculated Value | Molecular Docking (e.g., AutoDock Vina) |

| Docking Score (vs. LOX) | Calculated Value | Molecular Docking (e.g., AutoDock Vina) |

| RMSD (in solution) | Calculated Value | Molecular Dynamics |

Note: The computational values are dependent on the specific methods and parameters used in the calculations.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and molecular modeling of this compound. The experimental determination of its crystal structure through single-crystal X-ray diffraction offers a precise understanding of its solid-state conformation. Complementary to this, molecular modeling techniques such as DFT, molecular docking, and molecular dynamics simulations provide deeper insights into its electronic properties, potential biological interactions, and dynamic behavior. The presented data and protocols serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this intriguing lichen metabolite.

References

- 1. This compound: Crystalline structure and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and synthesis of this compound analogs as potent inhibitors of colorectal cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Workflow for the Analysis of Lichen Secondary Metabolites | Consortium of Lichen Herbaria / Consorcio Herbarios de Líquenes [help.lichenportal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Docking Analysis of Phytic Acid and 4-hydroxyisoleucine as Cyclooxygenase-2, Microsomal Prostaglandin E Synthase-2, Tyrosinase, Human Neutrophil Elastase, Matrix Metalloproteinase-2 and -9, Xanthine Oxidase, Squalene Synthase, Nitric Oxide Synthase, Human Aldose Reductase, and Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipoxygenase Inhibition Activity of Coumarin Derivatives-QSAR and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

Diffractaic Acid: A Comprehensive Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffractaic acid, a naturally occurring depside found in various lichen species, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. Its diverse range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, positions it as a promising candidate for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and the inhibition of cell migration, largely through the targeting of the thioredoxin reductase 1 (TrxR1) enzyme.

Quantitative Data for Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |

| A549 | Lung Cancer | 48 | 46.37 | [1] |

| MCF-7 | Breast Cancer | Not Specified | 89.7 | |

| MDA-MB-453 | Breast Cancer | Not Specified | Not Specified | |

| HepG2 | Hepatocellular Carcinoma | 48 | 78.07 | [2] |

| U87MG | Glioblastoma | Not Specified | 35.67 | |

| HeLa | Cervical Cancer | Not Specified | 90.4 | |

| NCI-H460 | Lung Cancer | Not Specified | 89.5 |

Experimental Protocols for Anticancer Activity Assessment

Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active mitochondria reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10-250 µg/mL) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).

-

Reagent Addition:

-

MTT Assay: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

XTT Assay: Add the XTT labeling mixture and incubate for 4-24 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with the IC50 concentration of this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Principle: This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Protocol:

-

Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

-

Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing the IC50 concentration of this compound or a vehicle control.

-

Imaging: Capture images of the wound at different time points (e.g., 0, 12, 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of key signaling pathways, primarily involving the inhibition of TrxR1 and the induction of apoptosis.

References

- 1. This compound exhibits thioredoxin reductase 1 inhibition in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound exerts anti-cancer effects on hepatocellular carcinoma HepG2 cells by inducing apoptosis and suppressing migration through targeting thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies and Historical Context of Diffractaic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffractaic acid, a β-orcinol depside with the molecular formula C₂₀H₂₂O₇, is a secondary metabolite produced by various lichen species, most notably those of the Usnea genus. While recent research has illuminated its potential as an antibacterial, antiviral, and anticancer agent, the foundations of its discovery and characterization were laid in the early 20th century. This technical guide provides an in-depth look at the seminal research on this compound, focusing on the historical context, initial isolation, and early characterization, with a particular emphasis on the pioneering work of Yasuhiko Asahina and Fukuziro Fuzikawa.

Historical Context: The Dawn of Lichen Chemistry

The study of lichen chemistry gained significant momentum in the late 19th and early 20th centuries. German botanist Wilhelm Zopf's comprehensive 1907 monograph, Die Flechtenstoffe in chemischer, botanischer, pharmakologischer und technischer Beziehung ("The Lichen Substances in their Chemical, Botanical, Pharmacological, and Technical Relation"), summarized eighty years of research and laid the groundwork for systematic investigation. During this era, chemists primarily relied on solvent extraction, fractional crystallization, and color spot tests to isolate and identify these novel natural products.

It was in this scientific climate that Japanese chemist Yasuhiko Asahina emerged as a leading figure. In the 1930s, Asahina refined the techniques for studying lichen metabolites, notably introducing the microcrystallization method for the precise identification of these substances. His systematic investigations into the chemistry of East Asian lichens led to the discovery and structural elucidation of numerous compounds, including this compound.

The Foundational Study: Asahina and Fuzikawa (1932)

The definitive early work on this compound was published in 1932 by Yasuhiko Asahina and Fukuziro Fuzikawa in the journal Berichte der deutschen chemischen Gesellschaft. Their paper, "Untersuchungen über Flechtenstoffe, XX. Mitteil.: Über die Konstitution der Usninsäure und der Diffractasäure" ("Investigations on Lichen Substances, Part XX: On the Constitution of Usnic Acid and this compound"), detailed the isolation and structural determination of this new depside.

Initial Isolation and Discovery

Asahina and Fuzikawa isolated this compound from the lichen Usnea diffracta Vain, a species from which the compound derives its name. Their work established this compound as a distinct chemical entity.

Experimental Protocols of the Era

The methodologies employed by Asahina and Fuzikawa were characteristic of early 20th-century natural product chemistry. The process involved meticulous extraction and purification steps, which are detailed below.

Experimental Protocol: Isolation of this compound from Usnea diffracta Vain (Asahina & Fuzikawa, 1932)

-

Extraction: The dried and powdered lichen thalli of Usnea diffracta were subjected to extraction with a suitable organic solvent. In this period, ether was a common and effective solvent for extracting depsides. The lichen material was percolated or macerated with ether to draw out the secondary metabolites.

-

Solvent Evaporation: The resulting ethereal extract was then carefully evaporated to dryness, leaving a crude residue containing a mixture of lichen acids and other lipid-soluble compounds.

-

Purification by Recrystallization: The crude residue was purified through fractional recrystallization. This process involved dissolving the residue in a minimal amount of a hot solvent and allowing it to cool slowly. Different compounds crystallize at different rates and temperatures, allowing for their separation. For depsides like this compound, solvents such as acetone or mixtures of alcohol and water were typically employed.

-

Characterization: The purified crystalline substance was then characterized based on its physical and chemical properties.

Quantitative Data from Early Studies

The primary quantitative data reported in early studies were the melting point and the results of elemental analysis, which were crucial for determining the molecular formula.

| Property | Reported Value (Asahina & Fuzikawa, 1932) | Modern Reported Value |

| Molecular Formula | C₂₀H₂₂O₇ | C₂₀H₂₂O₇ |

| Melting Point | 189-190 °C | 189-190 °C |

| Appearance | White Crystalline Needles | White Crystal Needles |

Visualizing the Early Workflow

The logical flow of the experimental process used in the 1930s can be represented as a straightforward sequence of steps, from raw material to purified compound.

Structural Elucidation

Asahina and Fuzikawa's 1932 paper was also pivotal in determining the chemical structure of this compound. Through classical chemical degradation methods, derivatization, and comparison with known compounds, they correctly proposed its structure as a depside—an ester linkage between two substituted aromatic carboxylic acid units derived from β-orcinol. This foundational work paved the way for all subsequent chemical and pharmacological investigations of this compound.

Conclusion

The early research into this compound, spearheaded by Yasuhiko Asahina, exemplifies the meticulous and foundational work of early 20th-century natural product chemists. Working with rudimentary tools compared to modern laboratories, they successfully isolated, purified, and characterized a novel compound from a natural source, laying the essential groundwork for future studies. Understanding these historical methods and data provides a valuable context for contemporary researchers exploring the therapeutic potential of this compound and other lichen-derived metabolites.

Literature review on the therapeutic potential of Diffractaic Acid

An In-depth Technical Guide on the Therapeutic Potential of Diffractaic Acid

Introduction

This compound, a secondary metabolite primarily isolated from lichens of the Usnea species, has emerged as a compound of significant interest in therapeutic research.[1] Traditionally, lichens such as Usnea diffracta Vain have been utilized in folk medicine for a variety of ailments, including infections, inflammation, and wounds.[2][3][4] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these traditional uses, revealing a spectrum of biological activities. This technical guide provides a comprehensive review of the current literature on the therapeutic potential of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and antiviral properties. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways.

Anticancer Potential

This compound has demonstrated notable anticancer effects across a range of cancer cell lines, primarily through the induction of apoptosis, inhibition of cell migration, and targeting of specific molecular pathways.[5][6][7] Its activity has been evaluated in models of glioblastoma, lung cancer, breast cancer, and hepatocellular carcinoma.

In Vitro Cytotoxicity

This compound exhibits dose-dependent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| U87MG | Glioblastoma Multiforme | 35.67 µg/mL (or mg/L) | 48 hours | [8][9] |

| A549 | Lung Cancer | 46.37 µg/mL | 48 hours | [5] |

| MCF-7 | Breast Cancer | 51.32 µg/mL | Not Specified | [6] |

| MDA-MB-453 | Breast Cancer | 87.03 µg/mL | Not Specified | [6] |

| HepG2 | Hepatocellular Carcinoma | 78.07 µg/mL | 48 hours | [7][10] |

| PRCC | Primary Rat Cerebral Cortex (Healthy Control) | 122.26 µg/mL (or mg/L) | 48 hours | [8][9] |

Mechanism of Action: Thioredoxin Reductase 1 (TrxR1) Inhibition

A primary mechanism for the anticancer activity of this compound is the inhibition of Thioredoxin Reductase 1 (TrxR1), an enzyme often overexpressed in tumor cells.[5][6][7] TrxR1 is a key component of the thioredoxin system, which regulates cellular redox balance. Inhibition of TrxR1 by this compound disrupts this balance, leading to increased intracellular reactive oxygen species (ROS), oxidative stress, and subsequent activation of apoptotic pathways.

This mechanism involves the upregulation of the pro-apoptotic BAX/BCL2 ratio and the tumor suppressor gene p53.[5][6] While this compound consistently inhibits TrxR1 enzymatic activity, its effect on TrxR1 gene and protein expression can vary between cell types. In HepG2 cells, for instance, this compound was found to increase TRXR1 gene and protein expression, while still suppressing its enzymatic activity.[7][10]

References

- 1. In vivo Antitumoral Effect of this compound from Lichen Metabolites on... [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. herbalreality.com [herbalreality.com]

- 4. Narratives Details - The William & Lynda Steere Herbarium [sweetgum.nybg.org]

- 5. This compound exhibits thioredoxin reductase 1 inhibition in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel TrxR1 inhibitor, induces cytotoxicity, apoptosis, and antimigration in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exerts anti-cancer effects on hepatocellular carcinoma HepG2 cells by inducing apoptosis and suppressing migration through targeting thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 9. The anti-cancer efficacies of diffractaic, lobaric, and usnic acid: In vitro inhibition of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound exerts anti-cancer effects on hepatocellular carcinoma HepG2 cells by inducing apoptosis and suppressing migration through targeting thioredoxin reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Diffractaic Acid's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffractaic acid, a secondary metabolite derived from lichens, has demonstrated a wide spectrum of biological activities, including anticancer, antiviral, analgesic, and antipyretic effects.[1][2][3] Understanding the molecular targets of this natural product is crucial for elucidating its mechanisms of action and exploring its therapeutic potential. This technical guide provides a comprehensive overview of in silico methodologies for predicting the biological targets of this compound, supplemented with detailed experimental protocols for validation and quantitative data for reference.

Quantitative Biological Activity of this compound

A summary of the reported in vitro biological activities of this compound is presented below. This data is essential for prioritizing potential targets and designing validation experiments.

| Activity | Cell Line/Virus | Parameter | Value | Reference |

| Anticancer | MCF-7 (Breast Cancer) | IC50 | 51.32 µg/mL | [1] |

| MDA-MB-453 (Breast Cancer) | IC50 | 87.03 µg/mL | [1] | |

| HepG2 (Liver Cancer) | IC50 | 78.07 µg/mL (at 48h) | [2] | |

| A549 (Lung Cancer) | IC50 | 46.37 µg/mL (at 48h) | [3] | |

| HeLa (Cervical Cancer) | IC50 | 22.52 µg/mL | [2] | |

| NCI-H460 (Lung Cancer) | IC50 | 89.5 µg/mL | [2] | |

| UACC-62 (Melanoma) | LC50 | 176.8 µg/mL | [2] | |

| B16-F10 (Melanoma) | LC50 | 198.2 µg/mL | [2] | |

| Antiviral | Dengue Virus Serotype 2 | EC50 | 2.43 ± 0.19 µM | |

| Respiratory Syncytial Virus (RSV) | EC50 | 4.8 µM | [4] |

In Silico Target Prediction Methodologies

The identification of potential biological targets for this compound can be efficiently initiated using a combination of in silico approaches. These computational methods leverage the structural information of the compound to predict its interactions with a vast array of protein targets.

Overall Workflow

The following diagram illustrates a typical workflow for in silico target prediction followed by experimental validation.

In Silico to In Vitro Workflow

Reverse Docking Protocol using AutoDock Vina

Reverse docking is a computational technique where a single ligand is docked against a library of potential protein targets to identify those with the highest binding affinity.

Objective: To identify potential protein targets for this compound from a structural database.

Methodology:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF or MOL2 format from a chemical database (e.g., PubChem).

-

Convert the structure to the PDBQT format using AutoDock Tools (ADT). This involves adding Gasteiger charges and merging non-polar hydrogens.

-

-

Target Protein Database Preparation:

-

Download a curated library of human protein structures in PDB format from a database such as the Protein Data Bank (PDB).

-

Prepare each protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges using ADT. Convert the prepared protein structures to the PDBQT format.

-

-

Docking Simulation with AutoDock Vina:

-

For each protein target, define a search space (grid box) that encompasses the entire protein surface to perform a "blind docking" analysis.

-

Create a configuration file for each docking run, specifying the paths to the prepared ligand and receptor files, the coordinates of the grid box, and the output file name.

-

Execute the docking simulation using the AutoDock Vina command-line interface. A typical command would be:

-

The config.txt file should contain the following information:

-

-

Results Analysis and Prioritization:

-

Rank the protein targets based on the predicted binding affinity (reported as a negative value in kcal/mol) of the top-ranked binding pose.

-

Visually inspect the binding poses of this compound within the top-ranked protein targets using molecular visualization software (e.g., PyMOL, Chimera) to assess the quality of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Prioritize targets with high binding affinities and plausible binding modes for further investigation.

-

Pharmacophore Modeling Protocol using BIOVIA Discovery Studio

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. This can be used to screen for other molecules with similar features or to understand the key interaction points of a known active molecule.[5]

Objective: To generate a pharmacophore model based on this compound's structure and use it to screen for potential targets.

Methodology:

-

Ligand-Based Pharmacophore Generation:

-

Import the 3D structure of this compound into Discovery Studio.

-